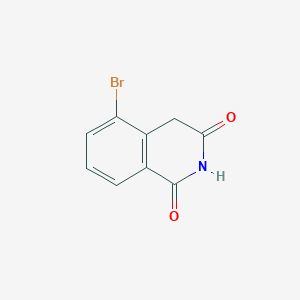

5-Bromoisoquinoline-1,3(2H,4H)-dione

Description

Significance of the Isoquinoline-1,3(2H,4H)-dione Scaffold in Organic Chemistry

The isoquinoline-1,3(2H,4H)-dione framework is a privileged structure in organic and medicinal chemistry, attracting considerable attention from synthetic chemists. nih.govrsc.orgnih.gov This core is embedded in a variety of natural products and bioactive compounds that exhibit a wide spectrum of pharmacological activities. nih.gov The therapeutic potential of molecules containing this scaffold includes anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov

The significance of this scaffold is also rooted in its utility as a versatile synthetic intermediate. nih.gov Organic chemists have shown intense interest in developing efficient and sustainable methods for constructing the isoquinoline-1,3(2H,4H)-dione skeleton. rsc.orgnih.gov Recent advancements include cascade reactions and radical-mediated cyclizations to build this heterocyclic system under mild conditions. nih.govnih.govrsc.org The structural and electronic properties of the dione (B5365651) moiety make it a key component for designing enzyme inhibitors, as it can participate in crucial binding interactions with biological targets. nih.govacs.org

Rationale for Academic Investigation of Substituted Isoquinoline-1,3(2H,4H)-diones

The academic investigation into substituted isoquinoline-1,3(2H,4H)-diones is driven by the goal of modulating and optimizing the biological activity of the core scaffold. By introducing various functional groups at different positions on the heterocyclic ring, researchers can fine-tune the molecule's steric, electronic, and lipophilic properties. This strategic modification allows for the development of compounds with enhanced potency, selectivity, and improved pharmacological profiles. nih.gov

For instance, research has demonstrated that specific substitutions are critical for achieving desired therapeutic effects:

HIV-1 Integrase Inhibition: The substitution of carboxamido chains at the 4-position of the scaffold was found to be beneficial for anti-HIV activity. nih.gov Similarly, removing the 2-hydroxyl group from certain derivatives was hypothesized to reduce cytotoxicity while potentially improving lipophilicity and anti-HIV activity. scholarsresearchlibrary.com

Anticancer Activity: In the pursuit of cyclin-dependent kinase 4 (CDK4) inhibitors for cancer therapy, specific substitutions on an attached phenylaminomethylene group at the 4-position were found to be essential for inhibitory action. acs.org The potency of these inhibitors could be further enhanced by introducing aryl or heteroaryl substituents at the C-6 position of the isoquinoline-1,3-dione core. acs.orgacs.org

The bromine atom in compounds like 5-Bromoisoquinoline-1,3(2H,4H)-dione and its isomers serves as a valuable functional handle. Halogenated aromatics are important building blocks in organic synthesis, often participating in transition-metal catalyzed cross-coupling reactions to create more complex molecules. orgsyn.org This reactivity makes bromo-substituted isoquinolinediones versatile intermediates for generating libraries of diverse derivatives for further biological screening. lookchem.com

Examples of Biologically Active Substituted Isoquinoline-1,3(2H,4H)-diones

| Substituted Scaffold | Target/Activity | Reference |

|---|---|---|

| 4-Carboxamido-2-hydroxyisoquinoline-1,3-diones | HIV-1 Integrase Inhibition | nih.gov |

| 4-Substituted-benzylideneisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase Inhibition | scholarsresearchlibrary.com |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Cyclin-Dependent Kinase 4 (CDK4) Inhibition | acs.org |

| 6-Aryl-4-(benzylaminomethylene)isoquinoline-1,3-diones | Cyclin-Dependent Kinase 4 (CDK4) Inhibition | acs.org |

Overview of Current Research Trajectories for this compound

While extensive published research focusing specifically on this compound is limited, its research trajectory can be inferred from studies on its precursor, 5-bromoisoquinoline, and its isomer, 6-Bromoisoquinoline-1,3(2H,4H)-dione. The primary role of these bromo-substituted compounds in academic and industrial research is as a key building block or intermediate. orgsyn.orglookchem.com

The likely research directions for this compound include:

Synthetic Intermediate: The compound serves as a precursor for creating more elaborate molecules. The bromine atom can be readily replaced or used in coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of diverse libraries of functionalized isoquinoline (B145761) derivatives for screening in drug discovery programs. orgsyn.orglookchem.com

Medicinal Chemistry Exploration: Drawing from the known biological activities of the parent scaffold, research would likely involve synthesizing derivatives of the 5-bromo compound to evaluate their potential as inhibitors of various enzymes, such as kinases or viral proteins. nih.govacs.org The position of the bromine atom could influence binding affinity and selectivity for specific biological targets.

Development of Novel Synthetic Methods: The synthesis of this compound itself, likely from a precursor such as 5-bromoisoquinoline orgsyn.org or a substituted benzoic acid derivative scholarsresearchlibrary.com, is a relevant area of process chemistry research, aiming for efficient and scalable production.

In essence, the primary academic interest in this compound is not as an end-product, but as a strategically important starting material for the construction of novel, potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACLOLOIHLURKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Bromoisoquinoline-1,3(2H,4H)-dione

The traditional synthesis of this compound can be approached through two primary strategies: the bromination of a pre-formed isoquinoline (B145761) scaffold or the cyclization of an already brominated precursor.

Direct bromination of the parent isoquinoline is a common method to introduce a bromine atom onto the aromatic ring. A well-established procedure involves the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. google.com Careful control of the reaction temperature is critical to selectively obtain the 5-bromo isomer and suppress the formation of the 8-bromo byproduct. google.com While this method provides 5-bromoisoquinoline, its subsequent conversion to the desired 1,3(2H,4H)-dione would require further synthetic steps, such as oxidation.

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| Isoquinoline | N-Bromosuccinimide | Conc. H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | 47-49% |

This table summarizes the synthesis of a key precursor to the target compound.

A more direct approach to the this compound core involves the cyclization of a precursor that already contains the bromine atom in the desired position. A plausible and established strategy for forming the dione (B5365651) ring is the reaction of a phthalic anhydride (B1165640) derivative with an amino acid, followed by cyclization. sphinxsai.comresearchgate.netchegg.com

Specifically, 3-bromophthalic anhydride can serve as a key starting material. nih.gov Reaction of 3-bromophthalic anhydride with glycine (B1666218) would initially form N-(2-carboxy-6-bromobenzoyl)glycine (a substituted phthalamic acid). Subsequent intramolecular condensation, which can be promoted by heating or treatment with a dehydrating agent, would lead to the formation of the six-membered heterocyclic ring of this compound. This method offers a high degree of regiochemical control, ensuring the bromine atom is located at the 5-position.

| Starting Material | Reagent | Intermediate | Product |

| 3-Bromophthalic Anhydride | Glycine | N-(2-carboxy-6-bromobenzoyl)glycine | This compound |

This table outlines a proposed synthetic pathway for the target compound.

Advanced Synthetic Approaches to Isoquinoline-1,3(2H,4H)-dione Derivatives

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for constructing the isoquinoline-1,3(2H,4H)-dione core and its derivatives.

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. beilstein-journals.org The isoquinoline-1,3(2H,4H)-dione core can be assembled through a cascade reaction involving N-alkyl-N-methacryloylbenzamides and aryl aldehydes. nih.gov This process typically involves an oxidative cross-coupling followed by a radical addition to the aromatic ring, yielding the dione structure under mild, metal-free conditions. nih.gov While not a direct synthesis of the 5-bromo derivative, this methodology could potentially be adapted by using a suitably substituted benzamide (B126) precursor.

The derivatization of the isoquinoline-1,3(2H,4H)-dione core can also be achieved through various condensation and cyclization strategies. For instance, polycyclic uracil (B121893) derivatives can be synthesized via palladium-catalyzed cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization. beilstein-journals.org This approach allows for the introduction of diverse functional groups onto the core structure.

Derivatization Strategies Utilizing this compound as a Precursor

The bromine atom at the 5-position of this compound serves as a versatile handle for a wide range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The reaction of this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base is a highly effective method for introducing aryl or heteroaryl substituents at the 5-position. This reaction is known for its broad substrate scope and functional group tolerance. bldpharm.com

Heck Coupling: The Heck reaction allows for the coupling of this compound with alkenes, catalyzed by a palladium complex. chegg.comnih.gov This reaction is a powerful tool for the synthesis of 5-alkenyl-substituted isoquinoline-1,3(2H,4H)-diones.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary and secondary amines. This provides a direct route to 5-amino-substituted isoquinoline-1,3(2H,4H)-dione derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Arylisoquinoline-1,3(2H,4H)-dione |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base | 5-Alkenylisoquinoline-1,3(2H,4H)-dione |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ / BINAP / NaOtBu | 5-(Arylamino)isoquinoline-1,3(2H,4H)-dione |

This table illustrates key derivatization reactions of this compound.

Chemical Transformations at the Bromo-Substituted Position (C-5)

The bromine atom at the C-5 position of the isoquinoline-1,3(2H,4H)-dione ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are predominantly achieved through transition-metal-catalyzed cross-coupling reactions, providing a powerful toolkit for the diversification of the core structure.

Palladium-catalyzed reactions are particularly prominent for the functionalization of aryl halides. orgsyn.org The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild, often anhydrous and anaerobic, conditions. organic-chemistry.org The versatility of this method allows for the introduction of various substituted alkyne moieties at the C-5 position, significantly expanding the molecular complexity.

Another cornerstone of palladium catalysis is the Buchwald-Hartwig amination . organic-chemistry.org This reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. organic-chemistry.org For this compound, this would involve the substitution of the bromine atom with a range of amine nucleophiles, leading to the synthesis of 5-aminoisoquinoline-1,3(2H,4H)-dione derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and broad substrate scope.

Below is a table summarizing common cross-coupling reactions applicable to the C-5 bromo position.

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Amine Base | C-C (sp) |

| Suzuki Coupling | Boronic Acid/Ester | Palladium Catalyst, Base | C-C (sp²) |

| Heck Coupling | Alkene | Palladium Catalyst, Base | C-C (sp²) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Palladium Catalyst, Ligand, Base | C-N |

Reactions Involving the Dione Functionalities

The isoquinoline-1,3(2H,4H)-dione core contains an imide functional group (-CO-NH-CO-), which presents distinct reactive possibilities. The two carbonyl groups and the acidic N-H proton are the primary sites for chemical modification.

The nitrogen atom of the imide can undergo N-alkylation or N-arylation . These reactions typically proceed via deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide. For instance, alkylation can be achieved using various alkylating agents under phase transfer catalysis (PTC) conditions, which is a method known to facilitate reactions between reactants in immiscible phases. researchgate.net

The carbonyl groups themselves can be subject to reduction or can participate in condensation reactions. While complete reduction of both carbonyls is challenging without affecting other parts of the molecule, selective transformations can be achieved. More commonly, the active methylene (B1212753) group adjacent to the carbonyls (at C-4) is the site of reactivity, as discussed in the next section. The dione structure is fundamental to the planarity and electronic properties of the heterocyclic system. nih.gov

Modifications at the Methylene Bridge (C-4) and Nitrogen Atom (N-2)

The C-4 methylene bridge (-CH₂-) and the N-2 nitrogen atom are key sites for introducing structural diversity into the this compound scaffold.

The protons on the C-4 methylene group are acidic due to their position between two electron-withdrawing carbonyl groups. This allows for deprotonation by a suitable base to form a carbanion, which can then react with various electrophiles. Alkylation at this position is a common transformation, enabling the introduction of a wide range of alkyl or substituted alkyl groups. nih.gov This enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been established as a mild and efficient process. nih.gov

Furthermore, the C-4 position can be functionalized to introduce a diazo group, creating 4-diazoisoquinoline-1,3(2H,4H)-diones. These diazo compounds are versatile intermediates that can undergo various photochemical reactions, such as O-H insertion reactions, to introduce new functional groups like fluorinated moieties under mild blue LED irradiation. nih.gov

As mentioned previously, the nitrogen atom (N-2) can be readily functionalized. Besides simple alkylation, more complex substituents can be introduced. For example, N-phenylmaleimide has been used in Diels-Alder reactions with related systems to generate substituted isoindoline-1,3-diones, highlighting the potential for constructing more complex fused ring systems. researchgate.net The reactivity at N-2 is critical for modulating the biological and physicochemical properties of the resulting molecules.

The following table outlines potential modifications at these positions.

| Position | Reaction Type | Reagents | Outcome |

| C-4 | Alkylation | Base, Alkyl Halide | Introduction of an alkyl group at C-4 |

| C-4 | Diazo Formation / Insertion | Diazo transfer reagent, then e.g., HFIP, light | Introduction of a functionalized ether |

| N-2 | N-Alkylation | Base, Alkyl Halide | Substitution on the imide nitrogen |

| N-2 | N-Arylation | Aryl Halide, Catalyst (e.g., Copper or Palladium) | Substitution on the imide nitrogen |

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Bromoisoquinoline-1,3(2H,4H)-dione. While specific spectral data is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the functional groups and the bromo-substituent on the isoquinolinedione core.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the heterocyclic ring. The single N-H proton of the amide group would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-12 ppm. The protons on the C4 methylene (B1212753) group would present as a singlet around δ 4.0-4.5 ppm. The three aromatic protons on the benzene (B151609) ring would appear as a complex multiplet system, influenced by the electron-withdrawing bromine atom. Based on related structures like 5-bromoisoquinoline, the proton at C8 would likely be the most downfield, followed by the protons at C6 and C7. orgsyn.org

¹³C NMR: The carbon NMR spectrum would complement the proton data. The two carbonyl carbons (C1 and C3) are expected to resonate at the most downfield positions, typically above δ 160 ppm. The methylene carbon (C4) would appear in the aliphatic region. The six aromatic carbons would have distinct chemical shifts, with the carbon bearing the bromine atom (C5) showing a characteristic shift, and the other carbons influenced by the fused ring system.

A summary of predicted NMR data is presented below.

| Proton (¹H) Signals | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | Broad Singlet |

| Aromatic H (C6, C7, C8) | 7.5 - 8.5 | Multiplet |

| Methylene H (C4) | 4.0 - 4.5 | Singlet |

| Carbon (¹³C) Signals | Predicted Chemical Shift (ppm) |

| Carbonyl C (C1, C3) | > 160 |

| Aromatic C | 115 - 145 |

| Methylene C (C4) | ~40 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₆BrNO₂ and a molecular weight of approximately 240.05 g/mol . bldpharm.comcapotchem.com

In a high-resolution mass spectrum (HRMS), the most critical feature would be the molecular ion peak ([M]⁺). Due to the presence of a single bromine atom, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of a monobrominated compound.

Fragmentation analysis would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of neutral molecules such as carbon monoxide (CO) from the dione (B5365651) structure, or the cleavage of the bromine atom.

| Ion | m/z (relative to ⁷⁹Br) | Significance |

| [C₉H₆⁷⁹BrNO₂]⁺ | ~239 | Molecular Ion (M) |

| [C₉H₆⁸¹BrNO₂]⁺ | ~241 | Molecular Ion (M+2) |

| [C₈H₆⁷⁹BrNO]⁺ | ~211 | Loss of CO |

| [C₉H₆NO₂]⁺ | ~160 | Loss of Br radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the carbonyl and amide groups.

The most prominent features would include:

N-H Stretching: A moderate to sharp band around 3200-3300 cm⁻¹, corresponding to the N-H bond of the secondary amide (lactam).

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

C=O Stretching: Two strong absorption bands are expected in the carbonyl region (1650-1750 cm⁻¹) due to the symmetric and asymmetric stretching of the two carbonyl groups (C1=O and C3=O) in the dione system. The cyclic amide (lactam) carbonyl typically absorbs at a lower frequency than the ketone.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The vibration for the carbon-bromine bond would appear in the fingerprint region, typically between 500-650 cm⁻¹.

Advanced Spectroscopic Techniques for Comprehensive Analysis

To achieve an unambiguous assignment of all signals and a complete structural picture, advanced spectroscopic techniques are employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule. The conjugated system, composed of the aromatic ring and the dione moiety, acts as a chromophore that absorbs UV light. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and substitution. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic coordinates in a single crystal. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5-bromo-1-ethylindoline-2,3-dione, allows for a detailed prediction of its solid-state characteristics.

The crystal structure would confirm the planarity of the bicyclic isoquinolinedione ring system. The fused aromatic and heterocyclic rings are expected to be nearly coplanar. The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the dione tautomeric form and the geometry of the molecule. For instance, studies on similar structures have shown that the ring system is largely planar, with only minor deviations.

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, several key interactions would be expected to dictate the crystal packing:

Hydrogen Bonding: The most significant interaction would likely be intermolecular hydrogen bonds between the amide N-H group of one molecule and a carbonyl oxygen atom of a neighboring molecule. This N-H···O=C interaction is a strong and directional force that often leads to the formation of well-defined chains or dimeric motifs within the crystal.

Halogen Bonding: A short Br···O contact between the bromine atom of one molecule and an oxygen atom of another is a plausible interaction. Such contacts are recognized as a form of halogen bonding and can play a crucial role in directing the crystal packing arrangement.

These combined interactions would create a stable, three-dimensional supramolecular architecture.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecules.

While specific DFT studies on 5-Bromoisoquinoline-1,3(2H,4H)-dione are not widely published, extensive research on related isoindoline-1,3-dione and thiazolidine-2,4-dione derivatives provides a strong basis for understanding its electronic properties. semanticscholar.orgbiointerfaceresearch.com These studies typically involve the optimization of the molecular geometry to find the most stable conformation, followed by the calculation of various electronic descriptors. biointerfaceresearch.com

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. biointerfaceresearch.com For the isoquinoline-1,3(2H,4H)-dione scaffold, these orbitals are typically distributed across the fused ring system. The introduction of an electron-withdrawing bromine atom at the 5-position is expected to lower the energy of both the HOMO and LUMO, potentially influencing its reactivity in charge-transfer interactions.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. biointerfaceresearch.com For the dione (B5365651) structure, the carbonyl oxygens are regions of high negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The nitrogen-bound hydrogen and the aromatic protons represent areas of positive potential. semanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions, such as hyperconjugation. biointerfaceresearch.com This can reveal the stabilizing effects of electron delocalization from lone pairs or bonding orbitals into empty antibonding orbitals within the isoquinoline-1,3(2H,4H)-dione framework.

Computational studies on similar structures highlight that electronegative groups significantly influence the chemical shift and electron cloud density. semanticscholar.org

The synthesis of the isoquinoline-1,3(2H,4H)-dione core and its derivatives has been the subject of various mechanistic studies. Recent advancements have focused on radical cascade reactions, which offer mild and efficient pathways to this scaffold. rsc.org

Several key reaction mechanisms include:

Cascade Reactions of N-alkyl-N-methacryloyl benzamides: A developed method involves a cascade reaction with aryl aldehydes. This process includes an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring, yielding the isoquinoline-1,3(2H,4H)-dione structure under mild, metal-free conditions. rsc.orgnih.gov

Visible-Light-Mediated Tandem Reactions: An efficient synthesis uses acryloylbenzamides with radical precursors like alkyl boronic acids or arylsulfonylhydrazides. The reaction proceeds via radical addition and subsequent cyclization under visible light, highlighting a green chemistry approach. researchgate.net

1,3-Dipolar Cycloaddition: This reaction is a powerful tool for constructing heterocyclic systems. In the context of related indole-2,3-diones, 1,3-dipoles can react with N-alkylated derivatives to form complex heterocyclic products. researchgate.net

Photochemical Functionalization: 4-Diazoisoquinoline-1,3(2H,4H)-diones have been shown to undergo photochemical reactions, for example with fluorinated moieties, to introduce new functional groups onto the core structure under mild blue LED irradiation. acs.org

These studies showcase a variety of modern synthetic strategies that rely on radical intermediates and cascade processes to build the isoquinoline-1,3(2H,4H)-dione skeleton. rsc.orgresearchgate.net

Molecular Modeling and Simulation

Molecular modeling is instrumental in drug discovery and development, enabling the prediction of how a ligand like an isoquinoline-1,3(2H,4H)-dione derivative might interact with a biological target.

Derivatives of isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making them attractive as potential antitumor agents. nih.govnih.gov Molecular docking studies have been crucial in understanding the binding modes and structure-activity relationships (SAR) of these inhibitors.

Key findings from these studies include:

Binding Site Interactions: Docking simulations place the isoquinoline-1,3(2H,4H)-dione derivatives into the ATP-binding site of the CDK4 protein. nih.gov The models reveal that specific substitutions on the core structure are critical for potent inhibitory activity.

Importance of Substituents: SAR studies on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones show that a basic amine substituent on the aniline (B41778) ring is essential for CDK4 inhibitory activity. nih.gov

Role of the C-6 Position: The inhibitory activity is further improved by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov Although the specific compound of interest is substituted at the C-5 position, this finding underscores the importance of substitution on the benzene (B151609) ring portion of the scaffold for modulating biological activity.

Conformation: To achieve potent inhibition, the molecules must adopt a specific conformation within the binding pocket. The rigid isoquinoline-1,3(2H,4H)-dione ring serves as a robust scaffold for orienting the necessary pharmacophoric groups. plos.org The bioactive conformation of a template molecule is often determined through docking and used to align the entire series of compounds for further analysis. nih.gov

3D-QSAR methods like CoMFA and CoMSIA are powerful computational techniques used to correlate the 3D structural features of a series of molecules with their biological activity. plos.orgnih.gov Several studies have successfully applied these methods to isoquinoline-1,3(2H,4H)-dione derivatives to guide the design of more potent CDK4 inhibitors. bohrium.comresearchgate.net

A typical 3D-QSAR study involves:

Dataset and Alignment: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. plos.org The molecules are then aligned based on a common substructure, such as the rigid isoquinoline-1,3(2H,4H)-dione ring, using a highly active compound as a template. plos.org

Field Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. bohrium.com

Model Generation and Validation: Partial Least Squares (PLS) analysis is used to generate a mathematical model linking the field values to the biological activities. The predictive power of the model is rigorously validated using techniques like cross-validation (yielding a q² value) and external validation with a test set of compounds (yielding an r²_pred value). researchgate.net

Studies on isoquinoline-1,3(2H,4H)-dione derivatives have produced statistically significant CoMFA and CoMSIA models, as shown in the table below. researchgate.net

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Test Set) | Reference |

| CoMFA | 0.695 | 0.947 | 0.875 | researchgate.net |

| CoMSIA | 0.641 | 0.933 | 0.769 | researchgate.net |

| CoMSIA | 0.707 | 0.988 | Not Reported | nih.gov |

| This table presents statistical parameters from 3D-QSAR studies on isoquinoline-1,3(2H,4H)-dione derivatives as CDK4 inhibitors. |

The contour maps generated from these analyses provide a visual guide for drug design. For example, they can indicate regions where bulky groups are favored (steric field), where positive or negative charges enhance activity (electrostatic field), or where hydrophobic groups are beneficial. bohrium.com These models have confirmed that steric, electrostatic, hydrophobic, and hydrogen-bonding properties are all important for the inhibitory activity of this class of compounds. bohrium.comresearchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. This is a valuable tool for structure verification and interpretation of experimental spectra. semanticscholar.org

The methodology involves:

Geometry Optimization: The molecular structure is first optimized, typically using DFT with a suitable basis set (e.g., B3LYP/6-31+G(d,p)). biointerfaceresearch.com

Frequency Calculation: For IR spectra, vibrational frequencies are calculated. These are often scaled by a factor to correct for systematic errors in the theoretical method. The calculated spectrum provides information on the characteristic vibrations of functional groups, such as the C=O and N-H stretches in the dione ring.

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Potential Applications in Chemical Research and Development

Role as a Synthetic Building Block in Complex Organic Synthesis

The primary utility of 5-Bromoisoquinoline-1,3(2H,4H)-dione in organic synthesis lies in its function as a versatile building block. The bromine atom at the C-5 position is a key feature, serving as a reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This capability allows chemists to introduce a wide range of substituents onto the isoquinoline-1,3-dione core, thereby constructing more complex and elaborate molecular architectures.

Brominated heterocycles are well-established as pivotal intermediates for these transformations. researchgate.net The C-Br bond in this compound can readily participate in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the efficient and modular assembly of complex molecules from simpler precursors. orgsyn.org For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl group at the 5-position, a common strategy in the synthesis of pharmacologically active compounds. acs.orgresearchgate.net

Below is a table summarizing the potential cross-coupling reactions that can be applied to this compound.

| Reaction Name | Coupling Partner | Reagent/Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid / ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Alkene) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkyne) |

| Buchwald-Hartwig | Amine / Amide | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |

| Stille | Organostannane | Pd catalyst | C-C (Aryl/Vinyl) |

| Negishi | Organozinc | Pd or Ni catalyst | C-C (Alkyl/Aryl) |

| Cyanation | Cyanide source | Pd or Cu catalyst | C-CN |

These reactions collectively provide a powerful toolkit for the derivatization of the this compound scaffold, facilitating the synthesis of target molecules with desired structural and functional properties.

Scaffold for the Development of Novel Chemical Compound Libraries

The isoquinoline-1,3(2H,4H)-dione core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets upon modification with various functional groups. nih.govresearchgate.net Derivatives of this scaffold have been investigated for a range of biological activities, including as inhibitors of cyclin-dependent kinase 4 (CDK4), a target in cancer therapy. plos.orgnih.gov

This compound is an ideal starting point for the generation of chemical libraries for high-throughput screening and drug discovery. The strategic placement of the bromine atom allows for systematic structural diversification through parallel synthesis. researchgate.net By employing the cross-coupling reactions detailed previously, a single precursor (this compound) can be reacted with a large collection of diverse coupling partners (e.g., a library of boronic acids or amines) to rapidly produce a library containing hundreds or thousands of unique, yet structurally related, compounds.

This approach is central to modern drug discovery for exploring the Structure-Activity Relationships (SAR) of a compound series. By systematically altering the substituent at the C-5 position, researchers can probe how changes in steric, electronic, and lipophilic properties affect the biological activity and selectivity of the molecules. This iterative process of synthesis and biological evaluation guides the optimization of lead compounds into potential drug candidates. plos.org

Contribution to Methodological Advancement in Organic Reactions

The development of new synthetic methodologies is a critical area of chemical research. To establish the utility and scope of a new reaction, chemists must test it on a diverse range of substrates, including those that may be challenging. Brominated N-heterocycles like this compound serve as valuable substrates in this context. researchgate.net

For example, a research group developing a novel catalyst for a specific type of cross-coupling reaction would need to demonstrate its effectiveness on various classes of compounds. This compound, with its electron-deficient heterocyclic system and reactive C-Br bond, would be a relevant and informative substrate to probe the catalyst's reactivity and functional group tolerance. researchgate.net Success in such a reaction could highlight the new method's applicability to the synthesis of pharmaceutically relevant compound classes.

Furthermore, the unique electronic and steric environment of this molecule can help define the limitations of a new transformation, providing crucial data for its further development. Its use can contribute to the broader understanding of reaction mechanisms and catalyst behavior with heteroaromatic systems, thus advancing the field of organic synthesis. researchgate.netorganic-chemistry.org

Exploration in Advanced Materials Chemistry

The applications of isoquinoline (B145761) derivatives extend beyond pharmaceuticals into the realm of materials science. amerigoscientific.com Aromatic and heteroaromatic compounds with extended π-conjugated systems are the fundamental components of many organic electronic and photonic materials. The isoquinoline-1,3(2H,4H)-dione core is itself a conjugated system, and the bromine atom provides a direct route to extend this conjugation.

Through cross-coupling reactions like the Suzuki or Stille couplings, aromatic or other conjugated units can be appended at the C-5 position. This strategy allows for the rational design and synthesis of novel chromophores and fluorophores with tailored photophysical properties. Such molecules could find applications as organic light-emitting diode (OLED) materials, fluorescent probes, or components in organic solar cells.

Moreover, the bromo-functionality allows for the potential creation of polymers and oligomers. A difunctionalized monomer could undergo polymerization via step-growth mechanisms like Suzuki polycondensation. The resulting polymers, featuring the isoquinoline-1,3-dione unit in the backbone, could possess unique electronic, optical, and thermal properties, making them candidates for investigation as advanced materials such as conductive polymers or sensors. amerigoscientific.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromoisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of isoquinoline-1,3(2H,4H)-dione precursors. For example, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide under controlled conditions (e.g., acidic media or photochemical activation). Evidence from analogous 4-bromoisoquinoline derivatives suggests that regioselectivity depends on directing groups and solvent polarity . A visible-light-promoted decarboxylative acyl radical cascade has also been reported for functionalized derivatives, which may be adapted for brominated analogs .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is typically low due to the aromatic and brominated structure. For biological assays, formulations using co-solvents like PEG-300 or cyclodextrin derivatives (e.g., 20% SBE-β-CD in saline) are recommended. Stability studies should include pH-dependent degradation analysis (e.g., HPLC monitoring under acidic/neutral/basic conditions) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons).

- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects and hydrogen-bonding networks, as demonstrated for structurally similar isoquinoline-diones .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br signature) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids can introduce diverse aryl/heteroaryl groups. Kinetic studies on analogous chloro derivatives show that steric hindrance from the dione moiety may require bulky ligands (e.g., XPhos) to enhance efficiency .

Q. What strategies improve enantioselective functionalization of this compound for chiral drug discovery?

- Methodological Answer : Asymmetric amination at the 4-position can be achieved using bifunctional organocatalysts (e.g., thiourea-based catalysts) with azodicarboxylates. Recent work on 4-alkylisoquinoline-diones achieved >99% ee using 1 mol% catalyst loading under ambient conditions, suggesting applicability to brominated analogs .

Q. How can computational modeling predict the bioactivity of this compound derivatives against viral targets?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) into HIV-1 integrase or RNase H active sites can identify key interactions (e.g., metal chelation via the dione moiety). MD simulations assess binding stability, while QSAR models optimize substituent effects on IC values, as demonstrated for 2-hydroxyisoquinoline-dione inhibitors .

Q. What experimental approaches resolve contradictions in reported biological activities of brominated isoquinoline-diones?

- Methodological Answer : Discrepancies in IC values (e.g., HIV inhibition vs. cytotoxicity) may arise from assay conditions (e.g., Mg concentration affecting metal-dependent enzymes). Systematic dose-response curves under standardized protocols (e.g., fixed [Mg]) and counter-screening against related enzymes (e.g., caspase-3) are critical .

Notes

- Synthesis : Prioritize regioselective bromination methods to avoid byproducts.

- Biological Assays : Include cytotoxicity controls (e.g., MTT assays) due to reported cellular toxicity in related compounds .

- Data Validation : Cross-reference PubChem and crystallographic databases for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.